molecular formula C8H16Cl2N2O B2886464 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone CAS No. 546116-23-8

2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone

Cat. No. B2886464
CAS RN: 546116-23-8
M. Wt: 227.13
InChI Key: FTTOHJJCHVUPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone” is a chemical compound with the molecular formula C8H15ClN2O . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone” consists of an ethanone group (C2H3O) attached to a chloro group (Cl) and a 4-ethylpiperazin-1-yl group (C6H12N2) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone” include a molecular weight of 204.7 . It is a liquid at room temperature . Unfortunately, other specific properties like boiling point, melting point, and density are not available .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone: serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to further chemical modifications, making it valuable for creating a diverse range of therapeutic agents. For instance, it’s involved in the synthesis of active pharmaceutical ingredients (APIs) like ofloxacin , rifampicin , clozapine , sildenafil , trifluoperazine , and zopiclone .

Antitumor Activity

This compound has shown promise in antitumor studies. It has been used to synthesize piperazinyl amidrazones , which exhibit substantial antitumor activity against a number of cell lines. These compounds have been evaluated for their effectiveness in inhibiting cancer cell growth, with some derivatives showing more potency against specific cancer types like leukemia and CNS cancers .

Electrochemical Studies

The electrochemical behavior of derivatives of 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone has been studied using cyclic voltammetry. This research is crucial for understanding the redox properties of these compounds, which can inform their potential use in electrochemical sensors or as redox-active drugs .

properties

IUPAC Name

2-chloro-1-(4-ethylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O/c1-2-10-3-5-11(6-4-10)8(12)7-9/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUGYNBSZBWEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone

Synthesis routes and methods

Procedure details

Chloroacetyl chloride (6.63 ml) and triethylamine (13.4 ml) in DCM (20 ml) was added dropwise to 1-ethylpiperazine (10 g) in DCM (60 ml) under nitrogen. The mixture was stirred at room temperature for 17 hours then partitioned between DCM and H2O (100 ml). The aqueous layer was neutralised using 1M NaOH before extracting into DCM. Organic layer dried (MgSO4) and concentrated in vacuo. Purification by column chromatography (silica, 0 to 5% MeOH in DCM) gave the title compound as a pale oil (3.23 g, 19%). δH (CDCl3) 4.08 (2H, s), 3.65 (2H, m), 3.55 (2H, m), 2.52-2.40 (6H, m), 1.10 (3H, t, J 7.2 Hz).
Quantity
6.63 mL
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
19%

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